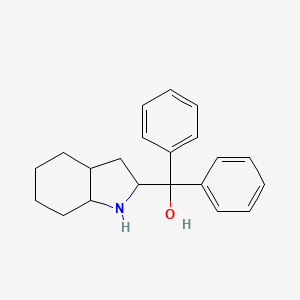
(2S,3aS,7aS)-Octahydro-alpha,alpha-diphenyl-1H-indole-2-methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,3aS,7aS)-Octahydro-alpha,alpha-diphenyl-1H-indole-2-methanol is a complex organic compound with a unique structure that includes an indole core and a methanol group
Méthodes De Préparation
The synthesis of (2S,3aS,7aS)-Octahydro-alpha,alpha-diphenyl-1H-indole-2-methanol typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the catalytic hydrogenation of indole-2-carboxylic acid over rhodium to yield a mixture of cis endo isomers, which are then separated and further functionalized . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Analyse Des Réactions Chimiques
(2S,3aS,7aS)-Octahydro-alpha,alpha-diphenyl-1H-indole-2-methanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where the methanol group can be replaced by other nucleophiles under appropriate conditions.
Applications De Recherche Scientifique
(2S,3aS,7aS)-Octahydro-alpha,alpha-diphenyl-1H-indole-2-methanol has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of various complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: The compound is used in the development of new materials and as a building block in organic synthesis.
Mécanisme D'action
The mechanism of action of (2S,3aS,7aS)-Octahydro-alpha,alpha-diphenyl-1H-indole-2-methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .
Comparaison Avec Des Composés Similaires
(2S,3aS,7aS)-Octahydro-alpha,alpha-diphenyl-1H-indole-2-methanol can be compared with other similar compounds, such as:
(2S,3aS,7aS)-Octahydroindole-2-carboxylic acid: This compound shares a similar core structure but lacks the methanol group, leading to different chemical properties and applications.
Perindopril: A pharmaceutical compound that includes a similar indole core, used as an antihypertensive agent.
The uniqueness of this compound lies in its specific functional groups and stereochemistry, which confer distinct reactivity and biological activity.
Propriétés
Formule moléculaire |
C21H25NO |
|---|---|
Poids moléculaire |
307.4 g/mol |
Nom IUPAC |
2,3,3a,4,5,6,7,7a-octahydro-1H-indol-2-yl(diphenyl)methanol |
InChI |
InChI=1S/C21H25NO/c23-21(17-10-3-1-4-11-17,18-12-5-2-6-13-18)20-15-16-9-7-8-14-19(16)22-20/h1-6,10-13,16,19-20,22-23H,7-9,14-15H2 |
Clé InChI |
MTNGHTJKJJXWCJ-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2C(C1)CC(N2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(3-Thienylmethyl)amino]benzonitrile](/img/structure/B15093583.png)
![ethyl (E)-3-[(1S)-1-[(1S,3aR,4S,7aR)-4-[tert-butyl(dimethyl)silyl]oxy-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-1-yl]ethoxy]prop-2-enoate](/img/structure/B15093590.png)
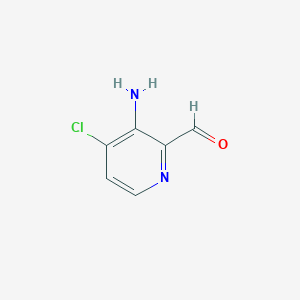

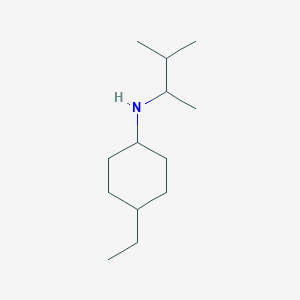
![2-Chloro-8-methoxy-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B15093635.png)
![[(1R)-6-chloro-1-(dimethoxymethyl)tetralin-1-yl]methanol](/img/structure/B15093640.png)
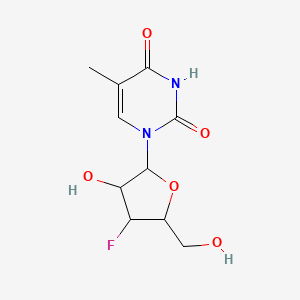
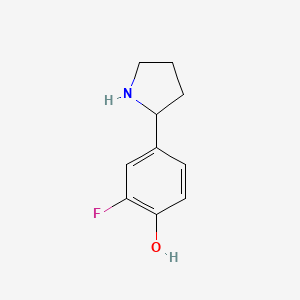
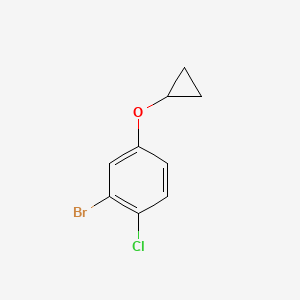
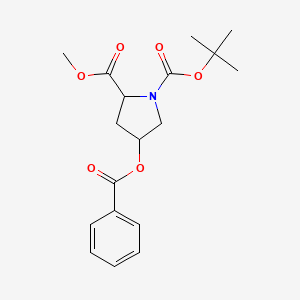

![Methyl[2-methyl-1-(piperidin-3-yl)propyl]amine](/img/structure/B15093677.png)

